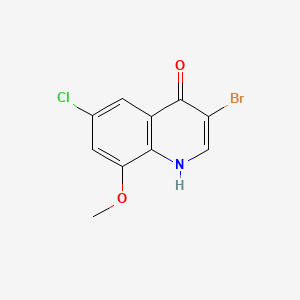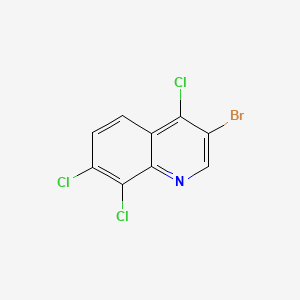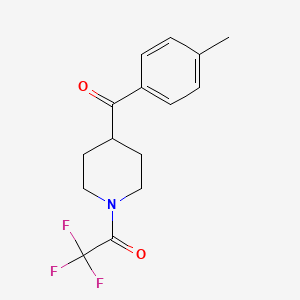
(5-(tert-Butoxycarbonyl)pyridin-3-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(5-(tert-Butoxycarbonyl)pyridin-3-yl)boronic acid” is a chemical compound with the molecular formula C10H15BN2O3 . It is used as a reagent for phosphine-free Suzuki-Miyaura cross-coupling reactions and regioselective Suzuki-Miyaura coupling and tandem palladium-catalyzed intramolecular aminocarbonylation and annulation .
Synthesis Analysis
The synthesis of pyridinylboronic acids and esters can be achieved by [4+2] cycloaddition . Protodeboronation of pinacol boronic esters is a key step in the synthesis process . This process involves a radical approach to catalytically protodeboronate 1°, 2°, and 3° alkyl boronic esters .Molecular Structure Analysis
The molecular structure of “(5-(tert-Butoxycarbonyl)pyridin-3-yl)boronic acid” consists of 10 carbon atoms, 15 hydrogen atoms, 1 boron atom, 2 nitrogen atoms, and 3 oxygen atoms . The average mass of the molecule is 222.049 Da and the monoisotopic mass is 222.117569 Da .Chemical Reactions Analysis
The most important application of organoboron compounds like “(5-(tert-Butoxycarbonyl)pyridin-3-yl)boronic acid” is the Suzuki–Miyaura coupling . The boron moiety can be converted into a broad range of functional groups . These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .Physical And Chemical Properties Analysis
The physical and chemical properties of “(5-(tert-Butoxycarbonyl)pyridin-3-yl)boronic acid” include a density of 1.2±0.1 g/cm3, an index of refraction of 1.533, and a molar refractivity of 58.0±0.4 cm3 . The compound has 5 H bond acceptors, 3 H bond donors, and 3 freely rotating bonds . The polar surface area is 82 Å2 and the polarizability is 23.0±0.5 10-24 cm3 .Aplicaciones Científicas De Investigación
Synthesis of Functionalized Heteroarenes
(5-(tert-Butoxycarbonyl)pyridin-3-yl)boronic acid: is utilized in the synthesis of functionalized heteroarenes. These compounds are significant in the development of complex, functionally diverse structures used in pharmaceuticals and materials. The tert-butyloxycarbonyl (Boc) group serves as a protective group for nitrogen atoms in heteroarenes, which is essential for the synthesis of natural products and related compounds .
Deprotection Strategies
The compound plays a role in the deprotection of N-tert-Butoxycarbonyl (Boc) protected functionalized heteroarenes. This process is crucial for the preparation of soft-N-donor complexant scaffolds, which are applicable for the separation of trivalent minor actinides from lanthanides in nuclear waste management .
Drug Design and Delivery
Boronic acids and their derivatives, including (5-(tert-Butoxycarbonyl)pyridin-3-yl)boronic acid , are considered for the design of new drugs and drug delivery devices. They are particularly useful as boron-carriers suitable for neutron capture therapy, although their stability in water is a factor that must be carefully managed .
Enzymatic Inhibitors and Receptor Ligands
This compound is a reagent in the preparation of several enzymatic inhibitors and receptor ligands. These are important for the development of treatments for various diseases, including cancer and metabolic disorders .
Organic Synthesis Methodologies
The compound is involved in electrophilic trapping of arylmetal intermediates from aryl halides, which is a method used in organic synthesis. This application is part of the broader field of creating borate esters, which are pivotal intermediates in the synthesis of various organic compounds .
Obesity and Diabetes Treatment
It has been used in the synthesis of oxazolecarboxamides as diacylglycerol acyltransferase-1 inhibitors. These inhibitors are being researched for the treatment of obesity and diabetes, showcasing the compound’s role in the development of therapeutic agents .
Mecanismo De Acción
Target of Action
Boronic acids and their derivatives are generally known to interact with various biological targets, including enzymes and receptors, through the formation of reversible covalent bonds with hydroxyl groups .
Mode of Action
The mode of action of 5-(tert-Butoxycarbonyl)pyridin-3-yl)boronic acid is primarily through its role as a reagent in the Suzuki–Miyaura cross-coupling reaction . This reaction involves the coupling of an organoboron compound (like our compound) with a halide or pseudo-halide using a palladium catalyst . The organoboron compound acts as a nucleophile, transferring the organic group from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction, in which 5-(tert-Butoxycarbonyl)pyridin-3-yl)boronic acid participates, is a key biochemical pathway. This reaction is used to form carbon-carbon bonds, a fundamental process in organic synthesis . The products of this reaction can be involved in various downstream biochemical pathways, depending on the specific reactants and conditions .
Pharmacokinetics
It’s worth noting that the properties of boronic acids and their derivatives can be influenced by factors such as their pka values, the presence of polarizable substituents, and the nature of the boronate ester group .
Result of Action
The primary result of the action of 5-(tert-Butoxycarbonyl)pyridin-3-yl)boronic acid is the formation of new carbon-carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds, which can have various molecular and cellular effects depending on their structure and properties .
Action Environment
The action, efficacy, and stability of 5-(tert-Butoxycarbonyl)pyridin-3-yl)boronic acid can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction is known to be tolerant of a wide range of reaction conditions . Factors such as the choice of solvent, temperature, and the presence of base can affect the efficiency and selectivity of the reaction .
Safety and Hazards
“(5-(tert-Butoxycarbonyl)pyridin-3-yl)boronic acid” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and use only outdoors or in a well-ventilated area .
Propiedades
IUPAC Name |
[5-[(2-methylpropan-2-yl)oxycarbonyl]pyridin-3-yl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BNO4/c1-10(2,3)16-9(13)7-4-8(11(14)15)6-12-5-7/h4-6,14-15H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDJIOQIEIHFNNZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CN=C1)C(=O)OC(C)(C)C)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50728944 |
Source


|
| Record name | [5-(tert-Butoxycarbonyl)pyridin-3-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50728944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1203649-61-9 |
Source


|
| Record name | [5-(tert-Butoxycarbonyl)pyridin-3-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50728944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Cholor-6-bromo-1H-thieno[3,2-D]pyrimidine](/img/no-structure.png)
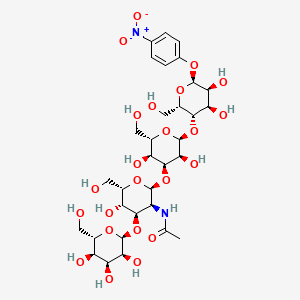
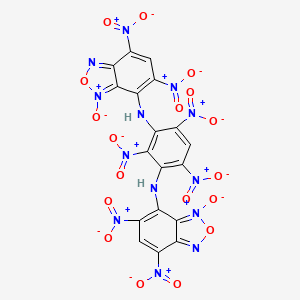
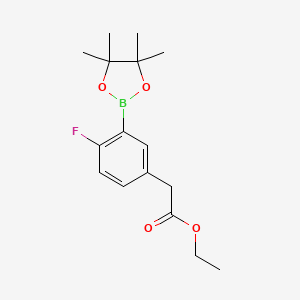
![2-Bromo-4,5,6,7-tetrahydrothieno[2,3-c]pyridine](/img/structure/B598661.png)

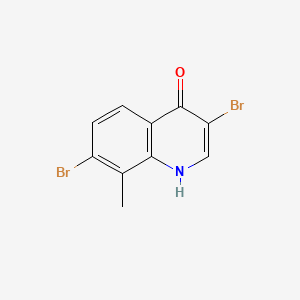

![tert-Butyl 3-{[2-(4-nitrophenyl)ethyl]amino}piperidine-1-carboxylate](/img/structure/B598665.png)
